molecular formula C6H10N4S B159435 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine CAS No. 1980-54-7

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Cat. No. B159435
CAS RN: 1980-54-7
M. Wt: 170.24 g/mol
InChI Key: IICQWDJYVKCOTB-UHFFFAOYSA-N
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Description

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 1980-54-7 . It has a molecular weight of 170.24 and its IUPAC name is 4-hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is C6H10N4S . The InChI code is 1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) .


Physical And Chemical Properties Analysis

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, refractive index, and flash point are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Transformations

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactions with carbonyl compounds, aryl-, and cyclohexylisothiocyanates have been explored to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. These compounds have shown potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012). Moreover, the conversion of 4,6-disubstituted pyrimidines into 1,2,4-triazoles by action of hydrazine highlights an unprecedented ring contraction reaction, where the pyrimidine ring fragments into 1,2,4-triazoles, suggesting a method for constructing novel triazole-containing compounds (Plas & Jongejan, 2010).

Antimicrobial and Antitumor Applications

Some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, synthesized from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine, have been evaluated as potential antimicrobial agents. The synthesized compounds were screened for their antibacterial and antifungal activities, with some showing maximum activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Ali, 2009).

Nucleophilic and Electrophilic Reaction Studies

Investigations into the nucleophilic and electrophilic reactions of methyl esters derived from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine have led to the synthesis of various carboxyl-group derivatives and derivatives with substituents at position 5 of the pyrimidine ring. These studies provide insights into the reactivity of this compound and open pathways for the synthesis of novel pyrimidine derivatives with potential biological activities (Vainilavichyus et al., 1992).

Safety And Hazards

The safety data sheet (SDS) for “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

properties

IUPAC Name

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQWDJYVKCOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344637
Record name 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

CAS RN

1980-54-7
Record name 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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